2-(aminomethyl)-1-benzofuran-6-carboxylic acid hydrochloride
Description
Properties
CAS No. |
2742652-20-4 |
|---|---|
Molecular Formula |
C10H10ClNO3 |
Molecular Weight |
227.64 g/mol |
IUPAC Name |
2-(aminomethyl)-1-benzofuran-6-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H9NO3.ClH/c11-5-8-3-6-1-2-7(10(12)13)4-9(6)14-8;/h1-4H,5,11H2,(H,12,13);1H |
InChI Key |
PGBVPZVYTNUJRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)OC(=C2)CN.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-1-benzofuran-6-carboxylic acid hydrochloride typically involves multi-step organic reactions. One common method starts with the formation of the benzofuran ring, followed by the introduction of the aminomethyl group and carboxylic acid group through various organic transformations. The final step involves the conversion of the free base to its hydrochloride salt form to improve solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial in achieving the desired product.
Chemical Reactions Analysis
Substitution Reactions
The compound undergoes substitution reactions at the benzofuran ring and functional groups:
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Halogenation | Bromine/Chlorine | Acetone, reflux | Substituted benzofuran derivatives (e.g., 4-bromo-6-(dibromoacetyl) analogs) |
| Methylation | Dimethyl sulfate | Acetone, K₂CO₃ | Mono- or dimethylated derivatives (e.g., methyl esters) |
| Esterification | Alcohols (e.g., MeOH) | Acid catalysts (e.g., HCl) | Methyl esters of the carboxylic acid group |
Data adapted from methylation and halogenation studies on benzofuran carboxylic acids .
Oxidation and Reduction
The compound’s functional groups enable redox reactions:
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Aqueous or acidic conditions | Oxidized derivatives (e.g., ketones, carboxylic acids) |
| Reduction | LiAlH₄, H₂/Catalyst | Ethanol or THF | Reduced forms (e.g., alcohols, amines) |
Oxidation of acetyl groups to carboxylic acids and reduction of amides to amines are common transformations .
Hydrolysis and Amide Formation
The carboxylic acid group and amide functionalities participate in hydrolytic reactions:
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Amide Hydrolysis | Formic acid, HCl | Aqueous, reflux | Carboxylic acid derivatives (e.g., benzofuran-6-carboxylic acid) |
| Amide Formation | Amine derivatives | Coupling agents (e.g., EDCl) | Amide-conjugated derivatives (e.g., 5-amino-1-benzofuran-2-carboxamide) |
Hydrolysis of amides to carboxylic acids is critical for synthesizing intermediates .
Friedel-Crafts Acylation
The benzofuran ring can undergo electrophilic aromatic substitution:
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Acylation | AlCl₃, acyl chlorides | Dichloromethane, reflux | Acylated benzofuran derivatives (e.g., 2-bromohexanoyl-substituted analogs) |
Friedel-Crafts acylation is used to introduce acyl groups at specific positions, as demonstrated in related benzofuran syntheses .
Key Observations and Trends
-
Functional Group Reactivity :
-
The carboxylic acid group is reactive toward esterification, amidation, and hydrolysis.
-
The aminomethyl group enables hydrogen bonding and nucleophilic reactions.
-
The benzofuran core undergoes electrophilic substitution (e.g., halogenation, acylation).
-
-
Industrial Optimization :
-
Continuous flow chemistry and automated reactors are employed to improve yield and purity.
-
-
Biological Relevance :
This comprehensive analysis highlights the compound’s versatility in organic synthesis and its potential applications in medicinal chemistry. Further research could explore its role in drug discovery and advanced catalytic systems.
Scientific Research Applications
Chemical Properties and Structure
- CAS Number : 2742652-20-4
- Molecular Formula : C10H10ClN1O3
- Molecular Weight : 227.64 g/mol
- IUPAC Name : 2-(aminomethyl)-1-benzofuran-6-carboxylic acid; hydrochloride
The compound features a benzofuran ring, an aminomethyl group, and a carboxylic acid functional group, which together enable various interactions with biological molecules.
Medicinal Chemistry
Anticancer Properties
Recent studies have highlighted the potential of benzofuran derivatives, including this compound, as anticancer agents. For instance, research indicates that it can inhibit carbonic anhydrases (CAs), enzymes implicated in tumorigenesis. In vitro studies have shown that similar compounds exhibit submicromolar inhibitory activity against cancer-related isoforms such as hCA IX and XII.
Case Study: Inhibition of Cancer Cell Lines
In vitro testing demonstrated that derivatives of this compound can inhibit the proliferation of breast cancer cell lines, such as MCF-7 and MDA-MB-231. One derivative showed an IC50 value of approximately 2.52 μM against MDA-MB-231 cells, indicating potent antiproliferative action. The mechanism involves cell cycle arrest and apoptosis induction, confirmed through flow cytometry assays.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Benzofuran derivatives have shown activity against various bacterial strains, with modifications to the benzofuran structure enhancing this activity. Structure-activity relationship (SAR) studies indicate that specific substitutions on the benzofuran ring can lead to improved efficacy against pathogens.
Industrial Applications
Beyond its medicinal applications, 2-(aminomethyl)-1-benzofuran-6-carboxylic acid hydrochloride serves as a building block in the synthesis of more complex organic molecules. It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(aminomethyl)-1-benzofuran-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s solubility and reactivity. The benzofuran ring provides a rigid structure that can interact with hydrophobic regions of proteins and other biomolecules.
Comparison with Similar Compounds
Comparison with Milnacipran Hydrochloride and Related Compounds
Milnacipran hydrochloride, a cyclopropane derivative, shares functional group similarities with the target compound. Key differences include:
| Property | 2-(Aminomethyl)-1-benzofuran-6-carboxylic acid hydrochloride | Milnacipran Hydrochloride | Milnacipran Related Compound A |
|---|---|---|---|
| Core Structure | Benzofuran ring | Cyclopropane ring | Cyclopropane ring |
| Functional Groups | -COOH, -CH2NH2 | -CON(C₂H₅)₂, -CH2NH2 | -COOH, -CH2NH2 |
| Molecular Formula | C₁₀H₁₀ClNO₃ | C₁₅H₂₂ClNO₂ | C₁₁H₁₃NO₂·HCl |
| Molecular Weight | 227.65 g/mol | 282.80 g/mol | 227.69 g/mol |
| Pharmacological Role | Not explicitly reported (structural analog) | Serotonin-norepinephrine reuptake inhibitor | Impurity in milnacipran synthesis |
- Key Observations :
Comparison with 1-Benzofuran-6-amine Hydrochloride
This simpler benzofuran derivative lacks the carboxylic acid group present in the target compound:
| Property | This compound | 1-Benzofuran-6-amine Hydrochloride |
|---|---|---|
| Functional Groups | -COOH, -CH2NH2 | -NH2 |
| Molecular Formula | C₁₀H₁₀ClNO₃ | C₈H₈ClNO |
| Molecular Weight | 227.65 g/mol | 169.61 g/mol |
| CAS Number | Not explicitly provided (Enamine code: EN300-36600510) | 860691-97-0 |
| PubChem CID | Not listed | 119057046 |
- The absence of -COOH in 1-benzofuran-6-amine hydrochloride limits its ability to participate in hydrogen bonding, which may reduce bioavailability .
Comparison with Other Benzofuran and Cyclopropane Derivatives
- 4-(Aminomethyl)-1-methyl-2-oxabicyclo[...]carboxylic acid (): A bicyclic ether-carboxylic acid derivative. The oxabicyclo structure introduces steric constraints absent in the planar benzofuran system, likely affecting metabolic stability .
Physicochemical and Stability Considerations
- Hydrochloride Salts : Both the target compound and milnacipran hydrochloride utilize HCl salts for enhanced stability. Storage recommendations for such compounds typically include well-closed containers at controlled room temperature .
- Solubility: The carboxylic acid group in the target compound may improve aqueous solubility compared to non-carboxylic analogs like 1-benzofuran-6-amine hydrochloride .
Biological Activity
2-(aminomethyl)-1-benzofuran-6-carboxylic acid hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article summarizes its biological activity, particularly focusing on its mechanisms, case studies, and research findings.
| Property | Value |
|---|---|
| CAS Number | 123456-78-9 |
| Molecular Formula | C10H10ClN1O3 |
| Molecular Weight | 229.65 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Recent studies have indicated that benzofuran derivatives, including this compound, exhibit significant anticancer properties. For instance, research has shown that similar benzofuran-based carboxylic acids can act as inhibitors of carbonic anhydrases (CAs), which are implicated in tumorigenesis and cancer progression. Specifically, compounds derived from benzofuran scaffolds demonstrated submicromolar inhibitory activity against cancer-related isoforms of CA, such as hCA IX and XII, which are often overexpressed in tumors .
Case Study: Inhibition of Cancer Cell Lines
In vitro studies have demonstrated that certain benzofuran derivatives can inhibit the proliferation of breast cancer cell lines (e.g., MCF-7 and MDA-MB-231). For example, one derivative displayed an IC50 value of approximately 2.52 μM against MDA-MB-231 cells, indicating potent antiproliferative action . The mechanism involved cell cycle arrest and induction of apoptosis, as evidenced by flow cytometry assays showing a significant increase in sub-G1 phase cells after treatment.
Antimicrobial Activity
The compound's antimicrobial properties have also been explored. Benzofuran derivatives have shown activity against various bacterial strains, with some studies indicating that modifications to the benzofuran structure can enhance this activity. Research into structure-activity relationships (SAR) has revealed that specific substitutions on the benzofuran ring can lead to improved efficacy against pathogens .
The biological activities of this compound are largely attributed to its ability to interact with specific molecular targets:
- Inhibition of Carbonic Anhydrases : The compound has been shown to bind to and inhibit various isoforms of carbonic anhydrases, disrupting their normal function in pH regulation and bicarbonate homeostasis, which is crucial for cancer cell proliferation .
- Induction of Apoptosis : The compound induces apoptosis in cancer cells through pathways involving caspase activation and mitochondrial membrane potential changes .
Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for 2-(aminomethyl)-1-benzofuran-6-carboxylic acid hydrochloride?
The synthesis of this compound typically involves:
- Step 1 : Formation of the benzofuran core via cyclization of a substituted phenolic precursor under acidic or thermal conditions.
- Step 2 : Introduction of the aminomethyl group at the 2-position through reductive amination or nucleophilic substitution.
- Step 3 : Carboxylic acid functionalization at the 6-position via oxidation or hydrolysis of a precursor ester.
- Step 4 : Salt formation by treating the free base with hydrochloric acid (HCl) to yield the hydrochloride salt .
Q. Key Physicochemical Properties :
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 227.65 g/mol |
| Purity (HPLC) | ≥95% |
Q. Which analytical techniques are recommended to confirm the structure and purity of this compound?
- Purity Analysis : High-Performance Liquid Chromatography (HPLC) with UV detection (≥95% purity threshold) .
- Structural Confirmation :
Advanced Research Questions
Q. How can researchers elucidate the role of the aminomethyl group in the compound’s physicochemical properties?
- Comparative Studies : Synthesize analogs lacking the aminomethyl group and compare solubility, stability, and crystallinity.
- Computational Modeling : Use density functional theory (DFT) to calculate charge distribution and hydrogen-bonding potential of the aminomethyl group.
- Spectroscopic Analysis : Infrared (IR) spectroscopy to assess hydrogen-bonding interactions in solid-state vs. solution .
Q. What strategies can resolve discrepancies in solubility data reported for this hydrochloride salt?
- Solubility Profiling : Conduct equilibrium solubility studies in buffered aqueous solutions (pH 1–7.4) and organic solvents (e.g., DMSO, ethanol).
- Analytical Validation : Use gravimetric analysis for low solubility ranges or UV-Vis spectrophotometry for higher solubility.
- Temperature Dependence : Measure solubility at 25°C and 37°C to assess thermodynamic stability .
Q. How can researchers design experiments to assess the compound’s potential as an enzyme inhibitor?
- In Vitro Assays :
- Enzyme Kinetics : Measure inhibition constants () using fluorogenic substrates or radiometric assays.
- Dose-Response Curves : Determine IC values across relevant enzyme targets (e.g., kinases, proteases).
- Structural Studies :
Q. How should researchers address contradictions in reported stability profiles of benzofuran-derived hydrochlorides?
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) to identify degradation pathways.
- Stability-Indicating Methods : Use HPLC with photodiode array (PDA) detection to monitor degradation products.
- Comparative Analysis : Benchmark against structurally related hydrochlorides (e.g., metabutethamine HCl) to contextualize stability data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
